molecular formula C16H16N2O3 B5874426 3-nitro-N-[2-(propan-2-yl)phenyl]benzamide

3-nitro-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B5874426
M. Wt: 284.31 g/mol
InChI Key: NKPVGWIQERGJQL-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of nitrobenzamides. It is characterized by the presence of a nitro group (-NO2) attached to the benzamide structure, which includes a benzene ring bonded to an amide group (CONH2). The compound also features a propan-2-yl group (isopropyl) attached to the phenyl ring, making it a unique derivative of benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(propan-2-yl)phenyl]benzamide typically involves the nitration of N-[2-(propan-2-yl)phenyl]benzamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 3-amino-N-[2-(propan-2-yl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso derivatives or other oxidized forms.

Scientific Research Applications

3-nitro-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: Explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the nitro and isopropyl groups, making it less reactive in certain chemical reactions.

    3-nitrobenzamide: Contains the nitro group but lacks the isopropyl substitution, affecting its chemical and biological properties.

    N-[2-(propan-2-yl)phenyl]benzamide:

Uniqueness

3-nitro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both the nitro and isopropyl groups These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications

Properties

IUPAC Name

3-nitro-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(2)14-8-3-4-9-15(14)17-16(19)12-6-5-7-13(10-12)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPVGWIQERGJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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